An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt
Introduction
Lovastatin, a secondary metabolite produced by fungi such as Aspergillus terreus, was one of the first highly effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase to be commercialized.[1] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[2] Lovastatin is administered as an inactive prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form.[1][3] The study of lovastatin's derivatives and related compounds is crucial for understanding its metabolism, developing more potent analogs, and for quality control during its production.
One such critical derivative is 2,3-Dehydro Lovastatin Acid Sodium Salt. This compound, featuring a double bond in the heptanoic acid side chain, is an important reference standard for analytical method development and validation, particularly in Abbreviated New Drug Applications (ANDA) for lovastatin products.[4][5] Its presence as a byproduct in fermentation processes or as a degradation product necessitates its synthesis and thorough characterization for use as a qualified standard in purity and stability assays.[6][7]
This guide provides a comprehensive overview of a plausible synthetic route and the rigorous analytical methodologies required for the characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt, designed for researchers and professionals in drug development and quality control.
Part 1: Multi-Step Synthesis Pathway
The synthesis of 2,3-Dehydro Lovastatin Acid Sodium Salt from the commercially available lovastatin lactone is a multi-step process. The core strategy involves three key transformations:
-
Saponification: The inactive lactone prodrug is hydrolyzed under basic conditions to yield the water-soluble lovastatin hydroxy acid sodium salt.
-
Dehydrogenation: A double bond is selectively introduced at the 2,3-position of the heptanoic acid side chain. This is the most challenging step, requiring careful selection of reagents to avoid side reactions on the complex polyketide structure.
-
Purification and Salt Formation: The target compound is purified and isolated as a stable sodium salt.
Overall Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol 1: Hydrolysis of Lovastatin Lactone
The initial step opens the lactone ring to expose the hydroxy acid moiety, which is essential for the subsequent elimination reaction. This is a standard saponification reaction.
-
Rationale: Sodium hydroxide provides the nucleophilic hydroxide ion to attack the lactone's carbonyl carbon. A co-solvent system like methanol/water or ethanol/water is used to ensure the solubility of both the relatively nonpolar lovastatin lactone and the ionic base.[8][9] Gentle warming accelerates the reaction to completion.
-
Methodology:
-
Suspend Lovastatin (1.0 eq) in a 1:2 mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 eq, ~3% w/v) to the suspension.
-
Warm the reaction mixture to approximately 35-40°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC (typically 1-2 hours). The solution should become clear as the soluble sodium salt is formed.
-
Cool the reaction mixture to room temperature. This solution containing Lovastatin Acid Sodium Salt can be used directly or after an acidic workup for the next step.
-
Experimental Protocol 2: Dehydrogenation of Lovastatin Acid (Proposed)
Creating the 2,3-double bond requires a dehydration/elimination reaction. A direct acid- or base-catalyzed dehydration of the 3-hydroxyl group is risky due to the molecule's sensitivity and potential for side reactions. A more controlled approach involves converting the hydroxyl into a good leaving group, followed by base-induced elimination.
-
Rationale: This two-step sequence provides high selectivity. The 3-hydroxyl group is first converted to a mesylate or tosylate, which are excellent leaving groups. A sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[10]undec-7-ene (DBU) is then used to promote an E2 elimination, forming the desired α,β-unsaturated carboxylic acid with minimal risk of competing substitution (SN2) reactions.
-
Methodology:
-
Acidification & Extraction:
-
Cool the solution from Protocol 1 in an ice bath and carefully adjust the pH to ~4.0 with 1M hydrochloric acid.[8][9]
-
Extract the resulting lovastatin acid into an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude lovastatin acid.
-
-
Activation of Hydroxyl Group:
-
Dissolve the dried lovastatin acid in anhydrous dichloromethane or pyridine at 0°C under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) or use pyridine as both solvent and base.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
-
Elimination:
-
Without isolating the mesylate intermediate, add DBU (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the elimination is complete by TLC/HPLC analysis.
-
-
Workup:
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 2,3-Dehydro Lovastatin Acid.
-
-
Experimental Protocol 3: Purification and Final Salt Formation
Purification is critical to ensure the final product meets the high-purity requirements for a reference standard. The final step involves converting the purified acid to its stable sodium salt.
-
Rationale: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity. The final salt formation is achieved by a precise acid-base titration with a sodium source. Using a stoichiometric amount of a sodium base like sodium 2-ethylhexanoate in a non-aqueous solvent allows for the precipitation of the clean sodium salt.[8][9]
-
Methodology:
-
Purification:
-
Purify the crude product from Protocol 2 using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid (to prevent salt formation on the column).
-
Combine fractions containing the pure product (as determined by TLC/HPLC) and concentrate in vacuo.
-
-
Salt Formation:
-
Dissolve the purified 2,3-Dehydro Lovastatin Acid in a minimal amount of a suitable solvent like ethyl acetate or acetone.
-
Add a stoichiometric quantity (1.0 eq) of sodium 2-ethylhexanoate dissolved in the same solvent.
-
Stir the mixture gently at room temperature. The sodium salt should precipitate out of the solution.
-
Cool the slurry to 5-10°C to maximize precipitation.[9]
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2,3-Dehydro Lovastatin Acid Sodium Salt as a solid powder.
-
-
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized material. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
Analytical Characterization Workflow
Caption: Orthogonal methods for analytical characterization.
Experimental Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of the final compound and distinguishing it from lovastatin and other related impurities.
-
Rationale: Reversed-phase chromatography on a C18 column effectively separates compounds based on polarity. An acidic mobile phase (e.g., using phosphoric or formic acid) ensures that the carboxylate is protonated, leading to sharp, well-defined peaks.[11][12] UV detection is suitable as the conjugated diene system in the hexahydronaphthalene ring and the α,β-unsaturated carboxylate provide strong chromophores.[7][10]
-
Methodology:
-
Instrument: HPLC system with a PDA or VWD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[2][11]
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dissolve a known quantity of the final product in the mobile phase or a suitable diluent (e.g., 80:20 acetonitrile:water).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak's retention time and area percentage to determine purity. The introduction of the 2,3-double bond should result in a different retention time compared to lovastatin acid.
-
Experimental Protocol 5: Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound.
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, allowing for the detection of the molecular ion with minimal fragmentation. High-resolution mass spectrometry (e.g., QTOF) can confirm the elemental composition.
-
Methodology:
-
Instrument: LC-MS system, typically with an ESI source.
-
Mode: Can be run in either positive or negative ion mode.
-
Negative Mode: Expect to see the deprotonated molecule [M-Na]⁻ at m/z 403.25.
-
Positive Mode: Expect to see the protonated molecule [M-Na+H]⁺ at m/z 405.26 or the sodium adduct [M-Na+2Na]⁺ at m/z 449.22.
-
-
Sample Preparation: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the source, or analyze the eluent from the HPLC.
-
Analysis: Confirm that the observed mass-to-charge ratio (m/z) matches the calculated theoretical mass for the chemical formula C₂₄H₃₅O₅Na.[6]
-
Experimental Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unequivocal structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
Rationale: ¹H and ¹³C NMR spectra will provide definitive proof of the 2,3-dehydro structure. The key diagnostic signals will be the appearance of two new olefinic protons and the disappearance of the signals corresponding to the CH₂-CH(OH) moiety in the parent lovastatin acid.
-
Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.
-
Analysis:
-
¹H NMR: Look for the appearance of two new signals in the olefinic region (typically δ 5.5-7.5 ppm) corresponding to the protons at C2 and C3. These signals will likely appear as doublets or doublets of doublets due to coupling with each other and adjacent protons. Concurrently, the signals for the C2 protons and the C3 proton from the saturated side chain of lovastatin acid will be absent.
-
¹³C NMR: Expect to see two new signals for the sp² carbons of the double bond (typically δ 120-150 ppm) and a downfield shift of the C1 carbonyl carbon due to conjugation. The signals for the C2 and C3 carbons of the saturated parent compound will be absent.
-
-
Part 3: Data Summary
The following table summarizes the expected key characterization data for the synthesized compound.
| Parameter | Expected Value | Rationale / Reference |
| Molecular Formula | C₂₄H₃₅NaO₅ | Based on chemical structure.[6] |
| Molecular Weight | 426.52 g/mol | Calculated from the molecular formula.[6][13] |
| HPLC Retention Time | Varies with conditions | Expected to be different from Lovastatin Acid due to altered polarity. |
| UV λmax | ~238 nm | Based on the conjugated chromophore system.[14][15] |
| Mass Spectrum (ESI-) | m/z 403.25 [M-Na]⁻ | Corresponds to the deprotonated free acid. |
| Mass Spectrum (ESI+) | m/z 405.26 [M-Na+H]⁺ | Corresponds to the protonated free acid. |
| ¹H NMR (Key Signals) | δ ~5.5-7.5 ppm (2H, olefinic) | Diagnostic for the new C=C double bond. |
| ¹³C NMR (Key Signals) | δ ~120-150 ppm (2C, olefinic) | Diagnostic for the new sp² carbons. |
Conclusion
The synthesis and characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt require a well-designed, multi-step chemical process coupled with a suite of orthogonal analytical techniques. The proposed pathway, involving lactone hydrolysis, a controlled dehydrogenation via an activated intermediate, and purification, presents a robust method for obtaining this valuable reference material. Rigorous characterization by HPLC, MS, and NMR is non-negotiable and provides a self-validating system to ensure the material's identity, purity, and structural integrity, making it suitable for its intended use in high-stakes pharmaceutical quality control and regulatory filings.
References
- US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.
- WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.
- Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7. AquigenBio. [URL: https://www.aquigenbio.
- Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 - ChemWhat. [URL: https://www.
- Javernik, S., & Vovk, I. (2003). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Acta Chimica Slovenica, 50(4), 757-767.
- Wang-Iverson, D., Ivashkiv, E., Jemal, M., & Cohen, A. I. (1989). Determination of lovastatin acid in serum by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 3(5), 132–134.
- Bizukojc, M., & Ledakowicz, S. (2015). Lovastatin Production: From molecular basis to industrial process optimization. Biotechnology and Applied Biochemistry, 62(4), 438-453.
- Lovastatin - Wikipedia. [URL: https://en.wikipedia.
- Tang, B. K., Kalow, W., & Roberts, E. A. (1993). Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. European journal of clinical pharmacology, 44(1), 83–86.
- 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
- Nurhabibah, N., Nugroho, A. K., Martien, R., & Lukitaningsih, E. (2021). Solubility Studies and Validation of Lovastatin using High Performance Liquid Chromatography Method. Research Journal of Pharmacy and Technology, 14(1), 1-6.
- Lovastatin Hydroxy Acid (sodium salt) | CAS 75225-50-2 | Cayman Chemical - Biomol. [URL: https://www.biomol.com/products/all-biochemicals/miscellaneous/lovastatin-hydroxy-acid-sodium-salt-cay10010339-1.html]
- Lovastatin Hydroxy Acid (sodium salt) (CAS Number: 75225-50-2) | Cayman Chemical. [URL: https://www.caymanchem.
- 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
- Methods for the Analysis of Lovastatin Extended-Release Tablets. USP's Emerging Standards. [URL: https://www.uspnf.
- Manzoni, M., & Rollini, M. (2012). A review on lovastatin and its production. Journal of Biochemical Technology, 4(1), 581-587.
- de Oliveira, J. E., de Diego, M., & de Oliveira, L. A. (2012). Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin.
- Lee, C. H., Pan, T. M., & Chen, C. J. (2007). Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Journal of the Chinese Chemical Society, 54(4), 989-995.
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7 [aquigenbio.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]
- 9. WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. veeprho.com [veeprho.com]
- 14. Lovastatin Hydroxy Acid (sodium salt) | CAS 75225-50-2 | Cayman Chemical | Biomol.com [biomol.com]
- 15. caymanchem.com [caymanchem.com]
